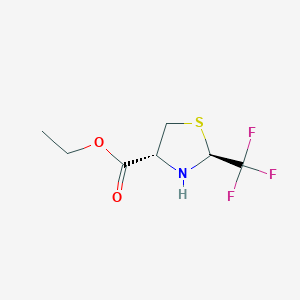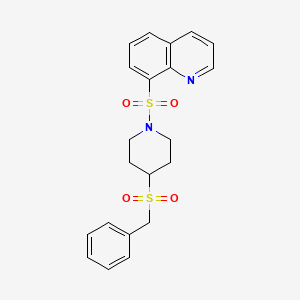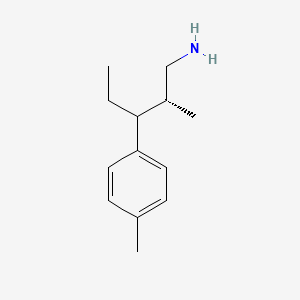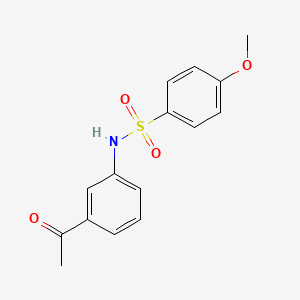
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate, commonly known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFMC is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of EFMC is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EFMC has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. EFMC has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
EFMC has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EFMC exhibits antimicrobial, antifungal, and antiviral properties. EFMC has also been shown to inhibit the activity of acetylcholinesterase and aldose reductase. In vivo studies have shown that EFMC exhibits anti-inflammatory, analgesic, and anticonvulsant properties. EFMC has also been shown to reduce blood glucose levels in diabetic rats.
实验室实验的优点和局限性
EFMC has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. EFMC is also stable under normal laboratory conditions and can be stored for extended periods. However, EFMC has some limitations, including its toxicity at high concentrations and its limited solubility in water.
未来方向
EFMC has several potential future directions, including its use as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. EFMC may also be further studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of EFMC and its potential applications in various fields.
Conclusion:
In conclusion, EFMC is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. EFMC can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. EFMC has several advantages for lab experiments, including its ease of synthesis and potential applications in various fields. However, EFMC has some limitations, including its toxicity at high concentrations and limited solubility in water. EFMC has several potential future directions, including its use as a building block for the synthesis of new materials and its potential use in the treatment of various diseases.
合成方法
EFMC can be synthesized using different methods, including the reaction of ethyl glycinate hydrochloride with trifluoromethyl thioacyl chloride in the presence of triethylamine. The reaction produces EFMC as a white solid with a yield of approximately 70%. Another synthesis method involves the reaction of ethyl glycinate with trifluoromethyl thioisocyanate in the presence of triethylamine. This method produces EFMC as a colorless oil with a yield of approximately 80%.
科学研究应用
EFMC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EFMC has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. EFMC has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In material science, EFMC has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics.
属性
IUPAC Name |
ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h4,6,11H,2-3H2,1H3/t4-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAXWZGTGRJHY-NJGYIYPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CS[C@H](N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)






amine](/img/structure/B2591895.png)
![N-(4-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591898.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)